N-[3-(2-chloro-5-methylphenoxy)propyl]butan-1-amine;hydrochloride
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Overview
Description
N-[3-(2-chloro-5-methylphenoxy)propyl]butan-1-amine;hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a chlorinated phenoxy group attached to a propyl chain, which is further connected to a butan-1-amine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-chloro-5-methylphenoxy)propyl]butan-1-amine;hydrochloride typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 2-methylphenol to produce 2-chloro-5-methylphenol.
Alkylation: The chlorinated phenol is then reacted with 3-chloropropanol in the presence of a base to form 3-(2-chloro-5-methylphenoxy)propanol.
Amination: The propanol derivative is subsequently reacted with butan-1-amine under suitable conditions to yield N-[3-(2-chloro-5-methylphenoxy)propyl]butan-1-amine.
Formation of Hydrochloride Salt: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-chloro-5-methylphenoxy)propyl]butan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce various substituted phenoxy compounds.
Scientific Research Applications
N-[3-(2-chloro-5-methylphenoxy)propyl]butan-1-amine;hydrochloride has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the manufacture of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-[3-(2-chloro-5-methylphenoxy)propyl]butan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-N-(3-chloropropyl)butan-1-amine
- N-methyl-3-(2-methylphenoxy)-N-[3-(2-methylphenoxy)propyl]-1-propanamine hydrochloride
Uniqueness
N-[3-(2-chloro-5-methylphenoxy)propyl]butan-1-amine;hydrochloride is unique due to its specific structural features, such as the chlorinated phenoxy group and the butan-1-amine moiety. These structural elements contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-[3-(2-chloro-5-methylphenoxy)propyl]butan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO.ClH/c1-3-4-8-16-9-5-10-17-14-11-12(2)6-7-13(14)15;/h6-7,11,16H,3-5,8-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBKOOAPHXYVFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=C(C=CC(=C1)C)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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